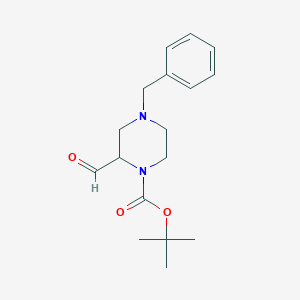

(R)-1-Boc-4-benzylpiperazine-2-carbaldehyde

Overview

Description

(R)-1-Boc-4-benzylpiperazine-2-carbaldehyde is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a benzyl substituent, and an aldehyde moiety at the 2-position. Its molecular formula is C₁₇H₂₄N₂O₃, with an exact mass of 304.18 g/mol . This compound is structurally significant in medicinal chemistry as an intermediate for synthesizing enantiomerically pure pharmaceuticals, leveraging its aldehyde group for further functionalization (e.g., condensation, nucleophilic addition) . The Boc group enhances stability during synthetic processes, while the benzyl substituent modulates lipophilicity and steric effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde typically involves multiple steps. One common method starts with the protection of the piperazine nitrogen using the Boc group. This is followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the oxidation of the piperazine ring to introduce the aldehyde functionality. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The benzyl group in (R)-1-Boc-4-benzylpiperazine-2-carbaldehyde undergoes oxidation under controlled conditions. For example:

-

Oxidation to benzaldehyde derivatives : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents selectively oxidizes the benzyl group to a benzaldehyde moiety. This reaction preserves the Boc-protected piperazine ring and aldehyde functionality.

Conditions :

-

Solvent: Acetone/water mixtures

-

Temperature: 0–25°C

-

Typical yield: 60–75% (varies with reagent stoichiometry).

Reduction Reactions

The aldehyde group is susceptible to reduction, enabling access to alcohol intermediates:

-

Reduction to primary alcohol : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group. This product serves as a precursor for further functionalization (e.g., esterification or etherification).

Conditions :

-

Solvent: Tetrahydrofuran (THF) or diethyl ether

-

Temperature: 0°C to reflux

-

Yield: >85% with LiAlH₄.

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming imines or secondary alcohols:

These reactions retain the Boc group, enabling downstream deprotection for further modifications .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

Mechanism : Acidic hydrolysis generates a free amine, which can undergo subsequent alkylation or acylation .

Example :

-

Deprotection with TFA in CH₂Cl₂ (0°C → rt, 2 h) yields the primary amine, which is stabilized as a hydrochloride salt .

Cross-Coupling Reactions

The benzyl and aldehyde groups facilitate transition-metal-catalyzed couplings:

-

Suzuki–Miyaura coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .

-

Buchwald–Hartwig amination : Coupling with aryl halides introduces nitrogen-containing substituents .

Key Conditions :

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

-

Ligand: XPhos or BINAP

-

Solvent: Toluene or dioxane

Multicomponent Reactions

The aldehyde engages in Ugi and Passerini reactions:

-

Ugi four-component reaction : Combines with amines, isocyanides, and carboxylic acids to form peptidomimetics.

-

Product utility : These adducts are precursors for bioactive molecules, including kinase inhibitors .

Example :

-

Reaction with tert-butyl isocyanide and benzylamine in methanol produces a diketopiperazine scaffold.

Stability and Reaction Optimization

Scientific Research Applications

(S)-1-Boc-4-benzylpiperazine-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of neurology and psychiatry.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group and the benzyl moiety can influence its binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The table below highlights key structural and functional differences between (R)-1-Boc-4-benzylpiperazine-2-carbaldehyde and analogous compounds:

Key Observations:

- Aldehyde Positioning : The target compound’s aldehyde is directly on the piperazine ring, enabling direct reactivity, whereas analogs like tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate feature aldehyde groups on appended aromatic rings, altering conjugation pathways .

- Boc Protection : The Boc group in the target compound contrasts with unprotected analogs like BZP, reducing metabolic degradation and enabling controlled stepwise synthesis .

- Chirality: The (R)-enantiomer’s stereochemistry is critical for interactions with chiral biological targets, unlike racemic or non-chiral analogs .

Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound increases logP compared to unsubstituted piperazines (e.g., BZP), enhancing membrane permeability .

- pKa : The Boc group lowers the basicity of the piperazine nitrogen (estimated pKa ~3.7), reducing protonation at physiological pH and improving bioavailability .

- Thermal Stability : Boc-protected derivatives exhibit higher thermal stability (decomposition >200°C) compared to unprotected analogs .

Biological Activity

(R)-1-Boc-4-benzylpiperazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its structural features that facilitate interactions with various biological targets. This article explores its biological activity, including synthesis, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 304.39 g/mol. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperazine ring enhances its stability and reactivity in synthetic applications. The compound's unique structure allows for potential interactions with various enzymes and receptors, making it a candidate for therapeutic exploration.

Biological Activity

Research indicates that this compound exhibits notable interactions with biological systems:

- Serotonin Receptors : Studies have suggested that this compound may bind to serotonin receptors, which are crucial in regulating mood and anxiety. This interaction could imply potential antidepressant properties, similar to other piperazine derivatives.

- Fatty Acid Amide Hydrolase (FAAH) : The compound's structure is reminiscent of selective FAAH inhibitors, which play a role in endocannabinoid signaling. Inhibition of FAAH can lead to increased levels of anandamide, potentially providing analgesic effects .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Piperazine Ring : Initial reactions create the piperazine framework.

- Benzyl Substitution : A benzyl group is introduced to enhance biological activity.

- Boc Protection : The Boc group is added to protect the amine functionality during further reactions.

- Aldehyde Introduction : The final step involves converting a suitable intermediate into the aldehyde form.

These steps can be modified based on specific synthetic routes chosen by chemists.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Related Compounds and Their Activities

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Boc-4-benzylpiperazine | C17H26N2O2 | Lacks aldehyde functionality | Used in similar contexts as antidepressants |

| 1-Benzylpiperazine | C11H16N2 | Simpler structure | Antidepressant properties |

| 4-Benzylpiperidine | C13H17N | Different nitrogen substitution pattern | Potential analgesic effects |

| (S)-1-Boc-4-benzylpiperazine | C17H24N2O3 | Enantiomeric form | Potential differences in biological activity |

The table illustrates how variations in structure can influence biological activity, emphasizing the importance of stereochemistry in pharmacological effects.

Pharmacological Applications

The potential applications of this compound extend beyond basic research:

- Antimicrobial Activity : Preliminary studies indicate that compounds derived from benzylpiperazine exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar effects .

- Analgesic Effects : Given its interaction with FAAH, this compound may contribute to pain relief mechanisms by enhancing endocannabinoid signaling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-1-Boc-4-benzylpiperazine-2-carbaldehyde, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves Boc protection of the piperazine nitrogen, followed by benzylation and subsequent aldehyde functionalization. Key steps include:

- Boc Protection: Reaction of piperazine with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH or NEt₃) in anhydrous THF or DCM .

- Benzylation: Use of benzyl halides or benzyl triflate in the presence of a base like K₂CO₃ to selectively alkylate the secondary amine .

- Aldehyde Introduction: Oxidation of a primary alcohol (e.g., using Swern or Dess-Martin conditions) or formylation via Vilsmeier-Haack reaction .

Optimization Tips: - Monitor reaction progress via TLC or LC-MS to avoid over-oxidation.

- Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Adjust stoichiometry (e.g., 1.2 equivalents of benzylating agent) to minimize unreacted intermediates .

Q. How can researchers verify the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Compare retention times with the (S)-enantiomer .

- NMR with Chiral Shift Reagents: Add europium-based reagents (e.g., Eu(hfc)₃) to split signals for R and S configurations .

- Polarimetry: Measure specific rotation ([α]D) and compare to literature values for the (R)-enantiomer .

Validation: Cross-reference data with SciFinder or Reaxys entries for known enantiomeric properties .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer:

- Systematic Reproducibility Tests: Repeat experiments under standardized conditions (e.g., solvent purity, temperature) to isolate variables .

- Analytical Cross-Validation: Compare NMR, HPLC, and mass spectrometry data with independent labs. For example, discrepancies in exact mass (304.1787 vs. 304.1526) may indicate hydration or tautomeric forms .

- Meta-Analysis: Use databases like PubChem or CCDC to aggregate and statistically analyze reported values, identifying outliers .

Q. How can X-ray crystallography be applied to determine the stereochemical configuration of this compound, and what challenges might arise?

Methodological Answer:

- Crystal Growth: Recrystallize the compound from a solvent mixture (e.g., EtOAc/hexane) to obtain single crystals. Slow evaporation at 4°C is ideal .

- Data Collection and Refinement: Use SHELXL for structure refinement. Challenges include:

- Validation: Compare the Flack parameter to confirm absolute configuration .

Q. What are the key considerations in designing catalytic asymmetric reactions involving this compound to maintain stereochemical integrity?

Methodological Answer:

- Catalyst Selection: Use chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) to enforce stereocontrol .

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) reduce racemization .

- In Situ Monitoring: Employ circular dichroism (CD) spectroscopy to track enantiomeric excess during reactions .

Properties

IUPAC Name |

tert-butyl 4-benzyl-2-formylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZMIMWLXCEQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.